Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate
Overview
Description
“Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate” is a complex organic compound. The “cyanomethyl” part refers to a cyanomethyl group (N≡CCH2–), a type of nitrile group . The “indole” part refers to a specific arrangement of atoms in a two-ring structure, consisting of a benzene ring fused to a pyrrole ring. The “carboxylate” part refers to a carboxyl group (-COO-) that has been deprotonated and thus carries a negative charge .
Scientific Research Applications
Synthesis of Novel Compounds
Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate is utilized in the synthesis of various novel compounds. For instance, it is used in the preparation of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and Methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which are obtained through the Morita-Baylis-Hillman reaction of N-protected 2-aminobenzaldehydes with methyl acrylate followed by acetylation and cyanation (Lim, Song, & Lee, 2007).
Peptide/Peptoid Conformation Elucidation
The compound is used in designing and synthesizing conformationally constrained tryptophan analogues. These derivatives, which include methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, are essential for peptide/peptoid conformation elucidation studies. They limit the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Anti-Cancer Activity
Methyl indole-3-carboxylate derivatives have shown potential in anti-cancer applications. For instance, compounds such as methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, which are analogs of 3,3′-diindolylmethane, exhibit inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Fluorescent and Infrared Probes
Ester-derivatized indoles, such as methyl indole-4-carboxylate, serve as promising candidates for fluorescent probes. Their photophysical properties, including fluorescence emission, make them useful in studying local protein environments and other biological applications (Huang, You, Ran, Fan, & Zhang, 2018).
Synthesis of Fluorescent Probes
New methyl 3-arylindole-2-carboxylates synthesized using a metal-assisted intramolecular C-N cyclization exhibit solvent-sensitive emission, making them suitable as fluorescent probes. These compounds, including those with electron-donating and electron-withdrawing groups, demonstrate significant fluorescence quantum yields in various solvents, highlighting their potential as probes in fluorescence studies (Queiroz, Abreu, Castanheira, & Ferreira, 2007).
Properties
IUPAC Name |
methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-3-2-4-10-11(9)8(5-6-13)7-14-10/h2-4,7,14H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQYXDLCHBRIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595390 | |
Record name | Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169546-86-5 | |
Record name | Methyl 3-(cyanomethyl)-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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